molecular formula C25H24Cl2N2O4 B11328369 1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11328369
M. Wt: 487.4 g/mol
InChI Key: AVOUIUDNTCQNDR-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromeno-pyrrole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The chromeno-pyrrole core structure allows for interactions with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and dichlorophenyl-containing molecules. Compared to these compounds, 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific substitution pattern and the presence of the morpholinylpropyl group.

Properties

Molecular Formula

C25H24Cl2N2O4

Molecular Weight

487.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H24Cl2N2O4/c1-15-3-6-20-17(13-15)23(30)21-22(16-4-5-18(26)19(27)14-16)29(25(31)24(21)33-20)8-2-7-28-9-11-32-12-10-28/h3-6,13-14,22H,2,7-12H2,1H3

InChI Key

AVOUIUDNTCQNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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